

# Introduction to Deuterated Internal Standards in Lipidomics

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## Compound of Interest

Compound Name: 17:0-17:1-17:0 TG-d5

Cat. No.: B11941023

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Internal standards are essential in quantitative mass spectrometry for correcting variations that can occur during sample preparation, extraction, and analysis.<sup>[1]</sup> Deuterated standards, where hydrogen atoms are replaced with their stable isotope deuterium, are ideal internal standards because they are chemically identical to their endogenous counterparts but are distinguishable by their increased mass.<sup>[2]</sup> This allows for co-elution during chromatography while enabling clear separation in the mass spectrometer, thereby ensuring accurate quantification by normalizing the signal of the analyte to the signal of the standard.<sup>[2]</sup>

**17:0-17:1-17:0 TG-d5** is a deuterated triglyceride containing two heptadecanoic acid (17:0) chains and one heptadecenoic acid (17:1) chain, with five deuterium atoms labeling the glycerol backbone.<sup>[3][4]</sup> Its chemical structure is 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol.<sup>[3]</sup> This synthetic, odd-chain triglyceride is not naturally abundant in most biological systems, which minimizes interference from endogenous lipids.

## Physicochemical Properties and Specifications

A summary of the key physicochemical properties of **17:0-17:1-17:0 TG-d5** is provided in the table below. This information is critical for its application in analytical workflows.

Property	Value	Reference
Synonym	1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol	[4]
CAS Number	958760-74-2	[3][4]
Molecular Formula	C <sub>54</sub> H <sub>97</sub> D <sub>5</sub> O <sub>6</sub>	[3][4]
Molecular Weight	852.41 g/mol	[4]
Purity	>99% (TLC)	[4]
Form	Powder	[4]
Storage Temperature	-20°C	[3][4]

## Applications in Quantitative Lipidomics

**17:0-17:1-17:0 TG-d5** is primarily used as an internal standard for the quantification of triglycerides in various biological samples. Its utility has been demonstrated in several research applications:

- **Plasma and Liver Tissue Analysis:** It serves as an internal standard for measuring triglyceride concentrations in human plasma and liver tissue.[5]
- **Adipose Tissue Research:** It is suitable for the quantification of triglycerides in adipose tissue.[5]
- **Metabolite Identification:** This standard can be used to identify lipid metabolites in studies utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS).[4][5]

## Experimental Protocol: Quantification of Triglycerides in Human Plasma

This section details a representative experimental protocol for the analysis of triglycerides in human plasma using **17:0-17:1-17:0 TG-d5** as an internal standard, adapted from a comprehensive plasma lipid analysis workflow.[6][7]

## Sample Preparation: Lipid Extraction

- To a 10 µL aliquot of human plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the **17:0-17:1-17:0 TG-d5** internal standard.[\[7\]](#)
- Vortex the mixture for 10 seconds.[\[7\]](#)
- Add 750 µL of cold methyl tert-butyl ether (MTBE) and vortex for another 10 seconds.[\[7\]](#)
- Shake the mixture for 6 minutes at 4°C.[\[7\]](#)
- Add 188 µL of water to induce phase separation.
- Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.
- Carefully collect the upper organic phase, which contains the lipids.
- Dry the extracted lipids under a stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.

## Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of triglycerides.

Parameter	Specification
LC System	Agilent 1290 Infinity LC system or equivalent
Column	Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A	60:40 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B	90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate
Flow Rate	0.4 mL/min
Column Temperature	55°C
MS System	Agilent 6550 iFunnel Q-TOF MS or equivalent
Ionization Mode	Positive Electrospray Ionization (ESI+)
[M+Na] <sup>+</sup> for 17:0-17:1-17:0 TG-d5	874.7882 m/z

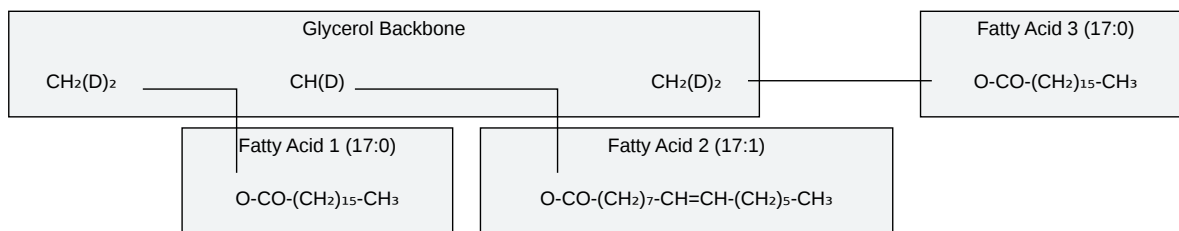
## Data Presentation and Analysis

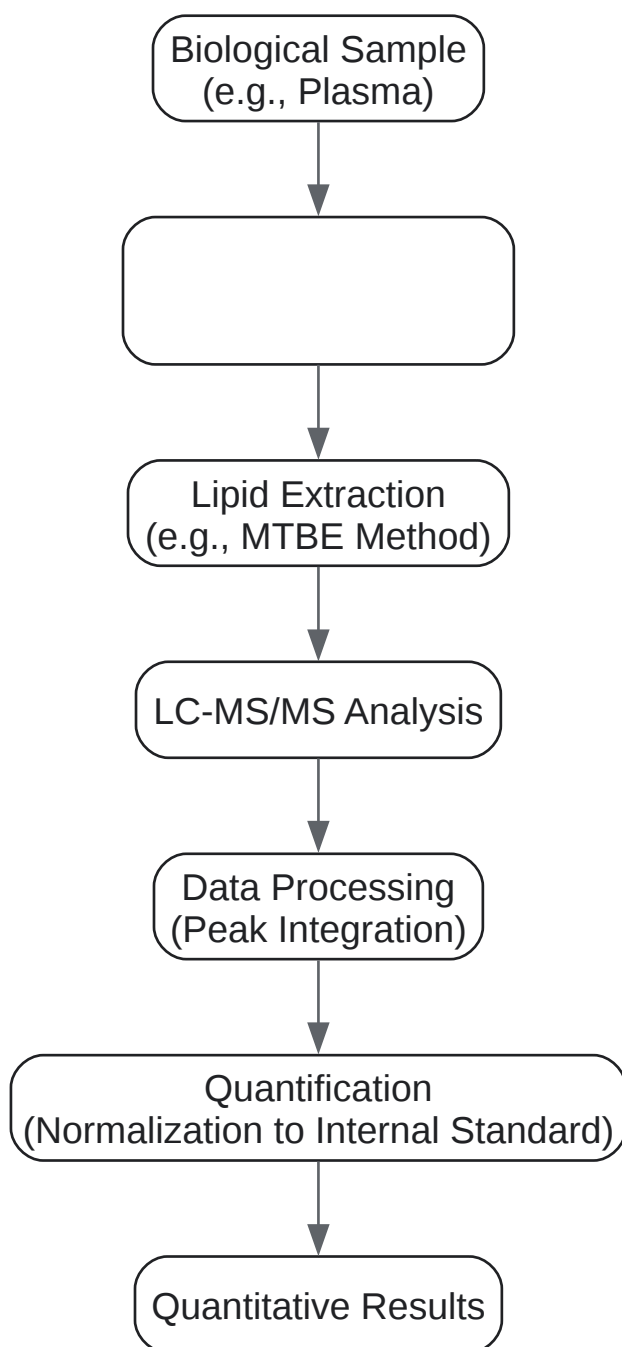
The quantification of endogenous triglycerides is achieved by comparing the peak area of each analyte to the peak area of the **17:0-17:1-17:0 TG-d5** internal standard. A calibration curve can be generated using known concentrations of non-deuterated triglyceride standards to determine the absolute concentration of the triglycerides in the sample.

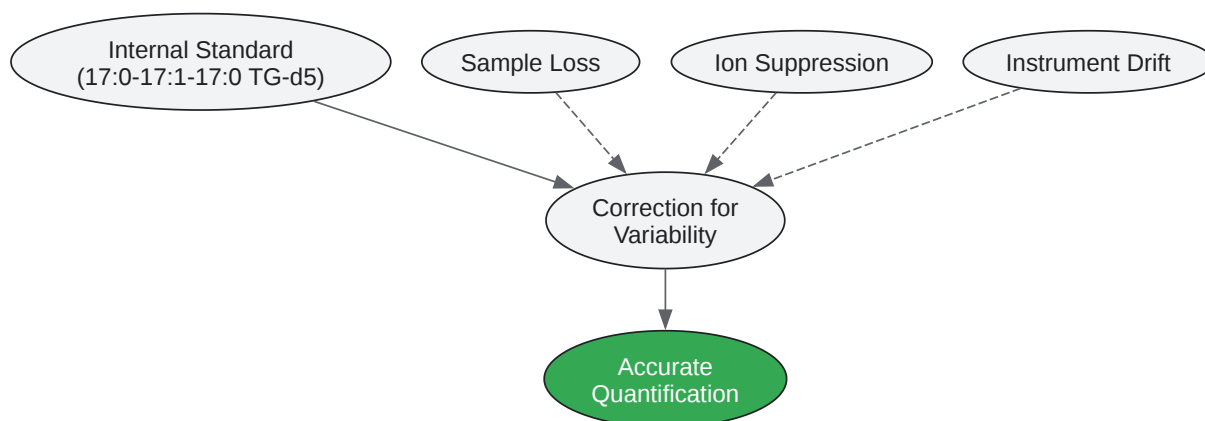
## Visualizations

### Chemical Structure and Deuteration Site

The following diagram illustrates the general structure of the **17:0-17:1-17:0 TG-d5** molecule, highlighting the position of the five deuterium atoms on the glycerol backbone.







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